YUKA1

Descripción general

Descripción

YUKA1 es un potente inhibidor permeable a las células de la desmetilasa de lisina 5A (KDM5A), una desmetilasa de lisina de histonas. Ha demostrado un potencial significativo en el aumento de los niveles de lisina 4 trimetilados en la histona H3 (H3K4me3) en células humanas, lo que está asociado con la actividad anticancerígena .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

YUKA1 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un núcleo de 3-tio-1,2,4-triazol. La ruta sintética generalmente implica los siguientes pasos:

Formación del núcleo de 3-tio-1,2,4-triazol: Esto se logra reaccionando derivados apropiados de tiosemicarbazida con derivados de hidrazina en condiciones controladas.

Funcionalización: La estructura del núcleo se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.

Métodos de producción industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El proceso también implica medidas de control de calidad rigurosas para garantizar la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

YUKA1 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones normalmente implican temperaturas moderadas y atmósferas inertes.

Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Scientific Research Applications

YUKA1 has several applications in scientific research:

- Cancer Biology : It is primarily studied for its anti-cancer properties. Research has demonstrated that this compound effectively reduces the proliferation of cancer cells dependent on KDM5A activity. For instance, in HeLa cervical cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation and colony formation compared to controls .

- Epigenetics : As a tool compound, this compound is used to investigate the role of KDM5A in epigenetic regulation and its implications in various biological processes. Its specificity allows researchers to delineate the functions of KDM5A from other lysine demethylases.

- Drug Resistance Studies : this compound has been employed in studies examining resistance mechanisms in cancer therapies. In experiments with HER2+ breast cancer cells treated with trastuzumab, this compound reduced the emergence of resistant colonies, highlighting its potential to enhance the efficacy of existing treatments .

Case Study 1: HeLa Cell Line

In a study involving HeLa cells, treatment with this compound led to:

- Increase in H3K4me3 Levels : A dose-dependent increase was observed after 48 hours of treatment.

- Reduction in Proliferation : Proliferation was reduced to less than half compared to DMSO-treated controls after three days.

- Colony Formation : A significant decrease in colony formation was noted over two weeks .

Case Study 2: MCF7 Cell Line

In contrast, MCF7 breast cancer cells exhibited:

- Limited Response : While H3K4me3 levels increased slightly, there was no significant reduction in proliferation or colony formation compared to controls.

- Differential Sensitivity : The contrasting results between HeLa and MCF7 cells underscore the importance of cellular context when evaluating the efficacy of KDM5A inhibitors like this compound .

Mecanismo De Acción

YUKA1 ejerce sus efectos inhibiendo específicamente la desmetilasa de lisina 5A. Esta enzima es responsable de eliminar los grupos metilo de la lisina 4 en la histona H3. Al inhibir esta enzima, this compound aumenta los niveles de lisina 4 trimetilados en la histona H3, lo que lleva a cambios en la expresión genética que pueden inhibir la proliferación de células cancerosas y la resistencia a los medicamentos .

Comparación Con Compuestos Similares

YUKA1 es único en su alta especificidad para la desmetilasa de lisina 5A en comparación con otros compuestos similares. Muestra una actividad mínima contra otras desmetilasas de lisina como la desmetilasa de lisina 5B, la desmetilasa de lisina 6A y la desmetilasa de lisina 6B . Compuestos similares incluyen:

La especificidad única de this compound para la desmetilasa de lisina 5A lo convierte en una herramienta valiosa para estudiar los roles específicos de esta enzima en varios procesos biológicos y enfermedades .

Actividad Biológica

YUKA1 is a selective inhibitor of the lysine demethylase KDM5A, which plays a significant role in various biological processes, particularly in cancer biology. This compound has garnered attention due to its potential therapeutic applications in targeting cancer cell proliferation and drug resistance mechanisms.

This compound functions primarily by inhibiting the demethylase activity of KDM5A, leading to an increase in trimethylation of histone H3 at lysine 4 (H3K4me3) levels. This modification is associated with active transcription and is crucial for regulating gene expression involved in cell proliferation and differentiation.

Selectivity and Specificity

This compound demonstrates high selectivity for KDM5A over its close homolog KDM5B and other related demethylases such as KDM6A and KDM6B. In vitro studies have shown that this compound does not inhibit these closely related enzymes at concentrations up to 50 μM, indicating its potential as a targeted therapeutic agent for cancers driven by KDM5A activity .

In Vitro Studies

This compound has been tested on various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The following observations were made:

- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in global H3K4me3 levels after 48 hours. Proliferation was significantly reduced, with colony formation assays showing fewer colonies compared to DMSO-treated controls .

- MCF7 Cells : In contrast, MCF7 cells exhibited minimal response to this compound treatment, with no significant changes in H3K4 methylation or proliferation observed. This differential response highlights the context-dependent effects of KDM5A inhibition .

- ZR-75-1 Cells : In breast cancer cells with amplified KDM5A, this compound increased H3K4me3 levels and decreased cell proliferation over five days, further supporting its role as an effective inhibitor in specific cancer contexts .

Mechanistic Insights

The ability of this compound to alter methylation states correlates with its impact on cell proliferation. The compound's selective inhibition of KDM5A leads to reduced drug tolerance in EGFR-mutant lung cancer cells treated with gefitinib and HER2+ breast cancer cells treated with trastuzumab, suggesting that it may play a role in overcoming resistance mechanisms associated with these treatments .

Case Study 1: Impact on Drug Resistance

In a study focusing on EGFR-mutant lung cancer cells, this compound was shown to prevent the emergence of drug-tolerant cells when combined with gefitinib treatment. This finding underscores the potential of this compound not only as a standalone treatment but also as an adjunct therapy to enhance the efficacy of existing drugs .

Case Study 2: Differential Effects Across Cancer Types

The varied responses observed between HeLa and MCF7 cells illustrate the necessity for personalized approaches in cancer therapy. While this compound effectively inhibits proliferation in KDM5A-dependent contexts, its lack of effect on MCF7 cells indicates that not all cancers may benefit from this inhibitor .

Research Findings Summary Table

| Cell Line | Effect of this compound | H3K4me3 Levels | Proliferation Impact | Notes |

|---|---|---|---|---|

| HeLa | Significant | Increased | Reduced | Effective KDM5A inhibition |

| MCF7 | Minimal | No change | No impact | Not dependent on KDM5A |

| ZR-75-1 | Significant | Increased | Reduced | Amplified KDM5A |

| MDA-MB-231 | Minor | Slight increase | Minor decrease | Limited sensitivity |

Propiedades

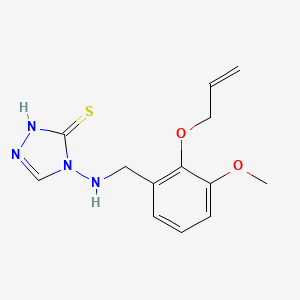

IUPAC Name |

4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-3-7-19-12-10(5-4-6-11(12)18-2)8-15-17-9-14-16-13(17)20/h3-6,9,15H,1,7-8H2,2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJCZZWENDYDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC=C)CNN2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326169 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

708991-09-7 | |

| Record name | 4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.